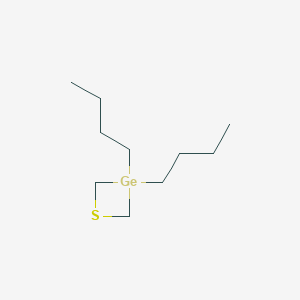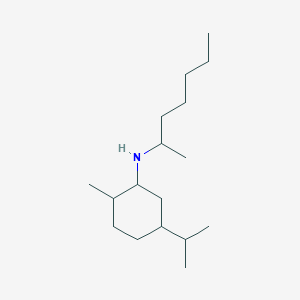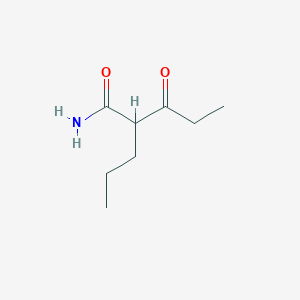
3-Oxo-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-propylpentanamide is an organic compound that belongs to the class of amides It features a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a propyl group and a pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-propylpentanamide can be achieved through several methods. One common approach involves the amidation reaction between isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction proceeds by evaporating the alcohol generated during the process, and the excess isobutyryl acetate is recycled to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be green and efficient, avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of atom economy, making it environmentally friendly and suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Oxo-2-propylpentanamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound induces apoptosis and cell cycle arrest by decreasing the expression of G protein-coupled estrogen receptor (GPER) in breast cancer cells . This leads to the activation of apoptotic pathways and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
3-Oxo-2-propylpentanamide can be compared with other similar compounds, such as:
Valproic Acid Derivatives: These compounds share structural similarities and are also studied for their anticancer properties.
Phenoxy Acetamide Derivatives: Known for their pharmacological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart is its specific mechanism of action in targeting GPER and its potential for inducing apoptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy .
Propriétés
Numéro CAS |
90124-66-6 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-oxo-2-propylpentanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6(8(9)11)7(10)4-2/h6H,3-5H2,1-2H3,(H2,9,11) |
Clé InChI |
SFUJTGANZZZEDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
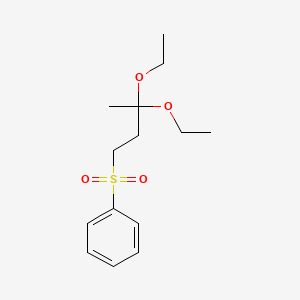
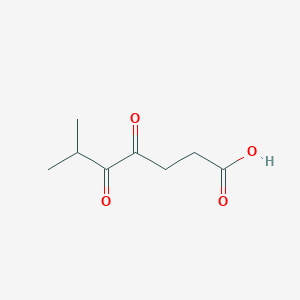

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
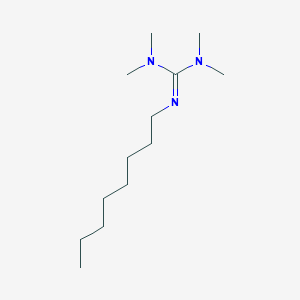
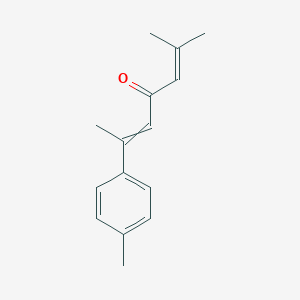
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)
